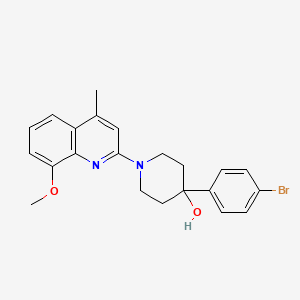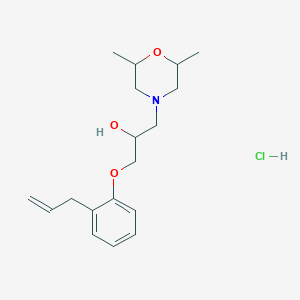
1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride, also known as ADRB2 antagonist, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist works by blocking the beta-2 adrenergic receptor, which is involved in the regulation of airway smooth muscle tone and bronchodilation. By blocking this receptor, this compound antagonist can reduce airway constriction and improve breathing in patients with respiratory disorders. In cancer therapy, this compound antagonist has been shown to inhibit the proliferation and migration of cancer cells by blocking the beta-2 adrenergic receptor.
Biochemical and Physiological Effects
This compound antagonist has been shown to have various biochemical and physiological effects in different systems of the body. In the respiratory system, it can reduce airway resistance and improve lung function. In the cardiovascular system, it can reduce heart rate and blood pressure. In cancer cells, it can inhibit cell proliferation and migration.
実験室実験の利点と制限
One advantage of using 1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist in lab experiments is its specificity for the beta-2 adrenergic receptor, which allows for targeted inhibition of this receptor. However, one limitation is that it may not be effective in all patients, as some may have alternative pathways for bronchodilation or cancer cell growth.
将来の方向性
There are several future directions for research on 1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist. One area of interest is the development of more potent and selective compounds that can target the beta-2 adrenergic receptor with greater efficacy. Another area of research is the investigation of the role of this compound antagonist in the treatment of other diseases, such as hypertension and diabetes. Additionally, the potential use of this compound antagonist in combination with other drugs for cancer therapy is an area of ongoing research.
合成法
The synthesis of 1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist involves the reaction of 2-allylphenol and 2,6-dimethylmorpholine with 3-chloro-1-propanol in the presence of a base. The product is then purified and converted to the hydrochloride salt form. The yield of the synthesis method is reported to be around 50%.
科学的研究の応用
1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist has been studied for its potential therapeutic applications in various fields of research. In pharmacology, it has been investigated as a potential treatment for asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-4-7-16-8-5-6-9-18(16)21-13-17(20)12-19-10-14(2)22-15(3)11-19;/h4-6,8-9,14-15,17,20H,1,7,10-13H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVSXZULIZYSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=CC=C2CC=C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-6-(4-isopropyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897110.png)
![ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4897114.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B4897120.png)
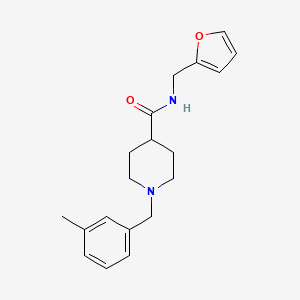

![6-(2-methoxyphenyl)-3-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4897141.png)
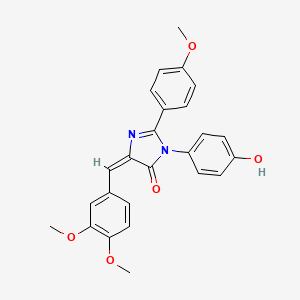
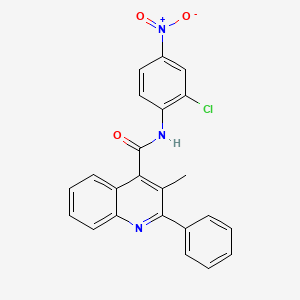
![6-({[4-(4-bromophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4897164.png)
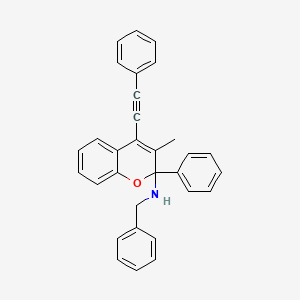
![3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4897179.png)
![methyl 4-(5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4897191.png)
